molecular formula C10H10ClNO2 B2734937 3-chloro-N-(2-formylphenyl)propanamide CAS No. 2108725-19-3

3-chloro-N-(2-formylphenyl)propanamide

Cat. No.: B2734937
CAS No.: 2108725-19-3
M. Wt: 211.65
InChI Key: GKGASDQPCCSBJU-UHFFFAOYSA-N
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Description

3-chloro-N-(2-formylphenyl)propanamide is an organic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol. This compound is characterized by the presence of a chloro group, a formyl group, and a propanamide moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-formylphenyl)propanamide typically involves the reaction of 2-formylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-formylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-chloro-N-(2-carboxyphenyl)propanamide.

    Reduction: 3-chloro-N-(2-hydroxyphenyl)propanamide.

    Substitution: 3-substituted-N-(2-formylphenyl)propanamide derivatives.

Scientific Research Applications

3-chloro-N-(2-formylphenyl)propanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-formylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The chloro group can also participate in halogen bonding interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-chloro-2,2-dimethyl-N-(4-trifluoromethylphenyl)propanamide

Uniqueness

3-chloro-N-(2-formylphenyl)propanamide is unique due to the presence of both a formyl group and a chloro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

3-chloro-N-(2-formylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-6-5-10(14)12-9-4-2-1-3-8(9)7-13/h1-4,7H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGASDQPCCSBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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